molecular formula C9H10FNO B14077330 1-(2-Amino-3-fluorophenyl)propan-1-one

1-(2-Amino-3-fluorophenyl)propan-1-one

Cat. No.: B14077330
M. Wt: 167.18 g/mol
InChI Key: UKTYNVAXUNECGW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H10FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-fluorophenyl)propan-1-one typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents or catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used.

    Substitution: The amino and fluorine groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Amino-3-fluorophenyl)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone)
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC)
  • 3F-α-PHP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one)

Comparison: 1-(2-Amino-3-fluorophenyl)propan-1-one is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(2-amino-3-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H10FNO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2,11H2,1H3

InChI Key

UKTYNVAXUNECGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)N

Origin of Product

United States

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